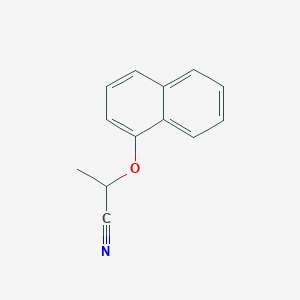

Propionitrile, 2-(1-naphthyloxy)-

Descripción

While direct physicochemical data for this compound are absent in the provided evidence, its structure can be inferred from analogs. Nitriles like this often serve as intermediates in the production of amines, carboxylic acids, or heterocycles .

Propiedades

Número CAS |

35736-15-3 |

|---|---|

Fórmula molecular |

C13H11NO |

Peso molecular |

197.23 g/mol |

Nombre IUPAC |

2-naphthalen-1-yloxypropanenitrile |

InChI |

InChI=1S/C13H11NO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,1H3 |

Clave InChI |

IOUJSARVAFXOBT-UHFFFAOYSA-N |

SMILES canónico |

CC(C#N)OC1=CC=CC2=CC=CC=C21 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propionitrile, 2-(1-naphthyloxy)- can be achieved through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

Industrial production of propionitrile, 2-(1-naphthyloxy)- typically involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are efficient and scalable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Propionitrile, 2-(1-naphthyloxy)- undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The nitrile group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

Substitution: Common reagents include halogens and other nucleophiles.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted nitriles.

Aplicaciones Científicas De Investigación

Propionitrile, 2-(1-naphthyloxy)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: It is used as a solvent and in the production of other chemicals

Mecanismo De Acción

The mechanism of action of propionitrile, 2-(1-naphthyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various reactions .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

a. 2-(3-Benzoylphenyl)Propionitrile

- Structure : A propionitrile derivative with a benzoylphenyl substituent.

- Properties : Larger molecular weight due to the benzoyl group, likely higher lipophilicity (logP) compared to 2-(1-naphthyloxy)-propionitrile. Used in pharmaceutical intermediates or agrochemicals .

b. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Structure : Contains a naphthyloxy group but with an amine backbone instead of nitrile.

- Properties: Increased polarity due to the amine group; likely higher water solubility than nitrile analogs. Pharmacologically relevant, as seen in drospirenone-related compounds .

- Key Difference : Amine functionality enables salt formation and bioactivity, contrasting with the nitrile’s role as a synthetic precursor.

c. Propanamide, N,N-diethyl-2-(1-naphthalenyloxy)-

- Structure : Amide derivative with a naphthyloxy substituent.

- Properties : Higher stability and lower reactivity compared to nitriles. Amide groups enhance solubility in polar solvents .

- Key Difference : Amides resist hydrolysis under mild conditions, unlike nitriles, which can be hydrolyzed to carboxylic acids.

Physicochemical Properties

*Estimated values based on structural analogs.

†Calculated using atomic masses.

‡Predicted based on substituent effects.

Toxicity and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.